2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide
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Overview
Description
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2-ethoxyphenylacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 2-(4-fluorophenyl)-5-((2-furylmethyl)amino)-1,3-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole ring and the ethoxyphenyl group provides a distinct profile that can be leveraged for targeted applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C18H18FN5O2S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-2-26-15-10-6-5-9-14(15)21-16(25)11-27-18-23-22-17(24(18)20)12-7-3-4-8-13(12)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
JPPQZHJPHOWALH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
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